molecular formula C24H20N4O4S2 B11135851 5-[(4-methoxyphenyl)amino]-2-[(E)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-oxazole-4-carbonitrile

5-[(4-methoxyphenyl)amino]-2-[(E)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11135851
M. Wt: 492.6 g/mol
InChI Key: GMQDVDSQTNPIFA-MXRTVKJZSA-N
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Description

5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a thiazolidine ring, and methoxyphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C24H20N4O4S2

Molecular Weight

492.6 g/mol

IUPAC Name

(2E)-2-[[4-hydroxy-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-5-(4-methoxyphenyl)imino-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C24H20N4O4S2/c1-30-17-7-3-15(4-8-17)11-12-28-23(29)20(34-24(28)33)13-21-27-19(14-25)22(32-21)26-16-5-9-18(31-2)10-6-16/h3-10,13,29H,11-12H2,1-2H3/b21-13+,26-22?

InChI Key

GMQDVDSQTNPIFA-MXRTVKJZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2C(=C(SC2=S)/C=C/3\N=C(C(=NC4=CC=C(C=C4)OC)O3)C#N)O

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=C(SC2=S)C=C3N=C(C(=NC4=CC=C(C=C4)OC)O3)C#N)O

Origin of Product

United States

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